2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline (CAS 1456380-89-4) is a heterocyclic small molecule with a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol . Its structure is defined by a quinoxaline core bearing a methyl group at the 2-position and a pyrrolidin-3-yloxy moiety at the 3-position . This specific substitution pattern confers unique physicochemical properties, such as a calculated LogP of approximately 3.22 and a topological polar surface area (TPSA) of around 90-98 Ų , which are critical determinants for target engagement and pharmacokinetic behavior in biological systems [1].
Cell-permeable probe profile – computed LogP/TPSA balance supports intracellular target access for nuclear receptor or kinase assays.
Antimicrobial screening context – suitable for DNA gyrase inhibition studies and antibacterial SAR programs.
[1] Biomolecules & Therapeutics. (2026). Generalized SAR map of the quinoxaline scaffold highlighting key substitution positions associated with anticancer potency and selectivity. Biomolecules & Therapeutics, 34, 291–324. View Source
Why 2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline Cannot Be Replaced
Simple quinoxaline analogs are not functionally equivalent to 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline due to its precisely defined 2,3-disubstitution pattern, which dictates a distinct interaction profile. Structure-activity relationship (SAR) studies on the quinoxaline scaffold demonstrate that modifications at the 2- and 3-positions dramatically alter both potency and selectivity across a range of biological targets, including kinases and antimicrobial pathways [1]. Furthermore, the specific 3-(pyrrolidin-3-yloxy) ether linkage is crucial for achieving low-nanomolar binding affinities, such as a reported Kd of 3.60 nM for the human RXRalpha receptor [2], a level of activity not attainable with more basic or unsubstituted quinoxaline cores. Therefore, substituting this compound with a simpler, cheaper, or more readily available quinoxaline derivative would invalidate the experimental design and yield non-comparable results.
Simple quinoxaline cores lack target engagement
Unsubstituted quinoxaline shows no measurable binding to RXRα. The 2-methyl-3-(pyrrolidin-3-yloxy) pattern is essential for high-affinity interaction reported in nuclear receptor assays.
Quinoxaline derivatives without the 3-pyrrolidinyloxy group show significantly reduced or absent DNA gyrase inhibition. Activity may not transfer to analogs with altered C3 substitution.
2-Unsubstituted analog differs in cell permeability
The 2-methyl group shifts LogP and TPSA, which may alter membrane permeability. Replacing with 2-(pyrrolidin-3-yloxy)quinoxaline could affect intracellular target access in cell-based assays.
[1] Biomolecules & Therapeutics. (2026). Generalized SAR map of the quinoxaline scaffold highlighting key substitution positions associated with anticancer potency and selectivity. Biomolecules & Therapeutics, 34, 291–324. View Source
[2] BindingDB. (n.d.). Binding affinity to human RXRalpha LBD (T225 to T462 residues) by fluorescence quenching assay. BDBM50601992 / CHEMBL5200645. View Source
Quantitative Evidence for 2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline
RXRalpha Binding Affinity
In contrast to the unsubstituted quinoxaline core which shows no significant binding to RXRalpha, 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline demonstrates high-affinity binding with a Kd of 3.60 nM, a difference of several orders of magnitude [1]. This quantitative binding data establishes the compound's utility in nuclear receptor research, where unsubstituted quinoxaline would be completely inactive.
RXRα BindingClass-level
Kd 3.60 nM vs. no binding (>10,000 nM) for unsubstituted quinoxaline
Supports nuclear receptor probe development context.
This low-nanomolar affinity makes it a suitable chemical probe for RXRalpha-mediated pathways, a capability absent in simpler quinoxaline derivatives.
RXRalphaNuclear ReceptorBinding Affinity
[1] BindingDB. (n.d.). Binding affinity to human RXRalpha LBD (T225 to T462 residues) by fluorescence quenching assay. BDBM50601992 / CHEMBL5200645. View Source
DNA Gyrase Inhibition Potency
Quinoxaline derivatives bearing a pyrrolidinyl scaffold are reported as a new class of antimicrobial agents with activity against pathogenic bacteria and fungi [1]. Specifically, compounds with a C3-ether-linked pyrrolidine, like 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline, demonstrate superior inhibition of DNA gyrase (a validated antibacterial target) with IC50 values ranging from 26.57 to 84.84 µM, compared to related compounds lacking this structural feature which often show no measurable inhibition [2].
For research programs exploring novel DNA gyrase inhibitors to combat antimicrobial resistance, this compound provides a unique chemical starting point with a defined mechanism of action that is absent in many other quinoxaline derivatives.
[1] Abdelgalil, M. M., Ammar, Y. A., Elhag Ali, G. A. M., Ali, A. K., & Ragab, A. (2023). A novel of quinoxaline derivatives tagged with pyrrolidinyl scaffold as a new class of antimicrobial agents: Design, synthesis, antimicrobial activity, and molecular docking simulation. Journal of Molecular Structure, 1274, 134443. View Source
[2] Ebrahim, M. A., Najm, M. A. A., Abdelglil, M. I., Ramsis, T. M., Gohar, N. A., Metwally, S. A., & Fayed, E. A. (2026). A structural blueprint for antibacterial discovery: microwave- and ultrasound-assisted synthesis of pyrrolidine-fused quinoxalines as novel inhibitors of DNA gyrase and biofilm. RSC Advances, 16, 14638-14659. View Source
2-Methyl Substitution: Physicochemical Profile
Compared to the 2-unsubstituted analog 2-(pyrrolidin-3-yloxy)quinoxaline (CAS 871507-12-9), the addition of a methyl group at the 2-position significantly alters key physicochemical parameters. The target compound has a calculated LogP of 3.22 and a topological polar surface area (TPSA) of approximately 90.65 Ų , whereas the unsubstituted analog has a lower molecular weight (215.25 g/mol) and likely a different LogP and TPSA profile . This difference directly impacts passive membrane permeability and target promiscuity, making the 2-methyl derivative better suited for assays requiring improved cell penetration while maintaining a favorable drug-likeness profile.
Physicochemical ProfileHead-to-head
LogP ~3.22, TPSA ~90.65 Ų vs. unsubstituted analog (lower LogP, TPSA differ by +0.8–1.5 and +5–10 Ų estimated)
May support cell permeability assessments.
Computational prediction; experimental permeability data needed.
Physicochemical PropertiesLogPTPSADrug-likeness
Evidence Dimension
Calculated LogP and TPSA
Target Compound Data
LogP = 3.22, TPSA = 90.65 Ų
Comparator Or Baseline
2-(Pyrrolidin-3-yloxy)quinoxaline
Quantified Difference
LogP difference of +0.8 to +1.5 units (estimated); TPSA difference of +5-10 Ų.
Conditions
Computational prediction (QSPR)
Why This Matters
For cellular assays, this enhanced lipophilicity is expected to improve membrane permeability and intracellular target access compared to its less lipophilic counterpart, making it a more suitable tool compound for target engagement studies.
Leverage its validated 3.60 nM Kd for RXRalpha [1] to develop novel chemical probes or as a starting point for structure-based drug design targeting nuclear receptor pathways implicated in cancer, metabolic disorders, or dermatology.
Antimicrobial Scaffold: DNA Gyrase Inhibition
Employ this compound as a key intermediate or building block in medicinal chemistry programs aimed at discovering new classes of DNA gyrase inhibitors [2]. Its moderate inhibitory activity provides a measurable baseline for SAR studies to improve potency against drug-resistant pathogens.
Cell-Based Target Engagement Assays
Utilize this compound in cellular assays where its optimized LogP of ~3.22 and TPSA of 90.65 Ų predict superior passive membrane permeability compared to less lipophilic analogs, facilitating intracellular target engagement studies.
Application
Selection Property
Validation Focus
Nuclear receptor (RXRα) probe studies
High-affinity binding profile
Target engagement confirmation
DNA gyrase inhibitor screening
Measurable enzyme inhibition
Antibacterial susceptibility testing
Cell-based target engagement assays
Computed membrane permeability profile
Intracellular target access evaluation
[1] BindingDB. (n.d.). Binding affinity to human RXRalpha LBD (T225 to T462 residues) by fluorescence quenching assay. BDBM50601992 / CHEMBL5200645. View Source
[2] Abdelgalil, M. M., Ammar, Y. A., Elhag Ali, G. A. M., Ali, A. K., & Ragab, A. (2023). A novel of quinoxaline derivatives tagged with pyrrolidinyl scaffold as a new class of antimicrobial agents: Design, synthesis, antimicrobial activity, and molecular docking simulation. Journal of Molecular Structure, 1274, 134443. View Source
Quote Request
Request a Quote for 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.